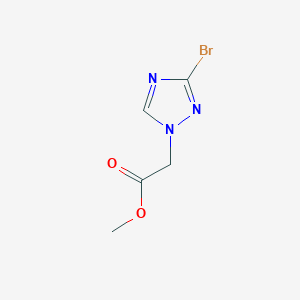![molecular formula C14H28Cl2N2O B2942780 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride CAS No. 1864063-69-3](/img/structure/B2942780.png)
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride, also known as DMCPA, is a chemical compound that has been widely used in scientific research for its unique properties. DMCPA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In
Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of compounds including 2-amino-4-aryl-3-cyano-7- (dimethylamino)-4H-chromenes, synthesized through condensation involving dimethylamino phenol, showcases the utility of dimethylamino derivatives in drug development. These compounds were evaluated for cytotoxic activities against various human tumor cell lines, indicating their potential in cancer research and therapy. The structural assignments were confirmed by spectral data, highlighting the compound's relevance in the synthesis of bioactive molecules (Vosooghi et al., 2010).
Synthesis and Spectroscopic Properties
The study of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments reveals insights into the synthesis and spectroscopic properties of complex organic molecules. This research demonstrates the influence of structural variations on the optical properties of these compounds, contributing to the development of materials with specific photophysical characteristics. The use of ionic liquids in synthesis has been shown to double the yield of certain products, indicating an environmentally friendlier approach to chemical synthesis (Krasnaya et al., 2009).
Antimicrobial Activity
The exploration of novel carbacylamidophosphate derivatives, incorporating piperidine and cyclohexylamine groups, extends the application of dimethylamino compounds into the realm of antimicrobial research. These studies contribute to the understanding of the relationship between molecular structure and biological activity, offering potential avenues for the development of new antimicrobial agents. The synthesis and characterization of these compounds, followed by their evaluation against various microbial strains, are vital for the discovery of new drugs (Gholivand et al., 2006).
Antioxidant Potency
Research on the antioxidant efficacy of compounds like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one demonstrates the potential health benefits of dimethylamino derivatives. These studies provide a foundation for further investigation into the use of such compounds in combating oxidative stress, which is linked to various chronic diseases. The antioxidant activity is assessed using established methodologies, contributing to the broader field of research aiming to identify new antioxidants (Dineshkumar & Parthiban, 2022).
properties
IUPAC Name |
3-[4-[(dimethylamino)methyl]piperidin-1-yl]cyclohexan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.2ClH/c1-15(2)11-12-6-8-16(9-7-12)13-4-3-5-14(17)10-13;;/h12-13H,3-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERYMHMCFFZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2CCCC(=O)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

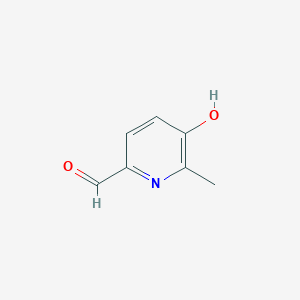
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
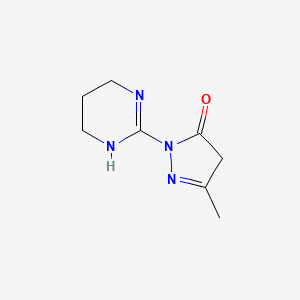

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)

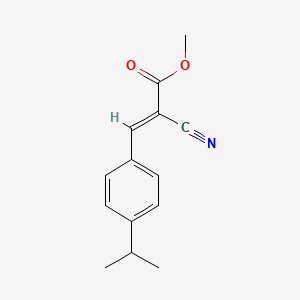
![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)
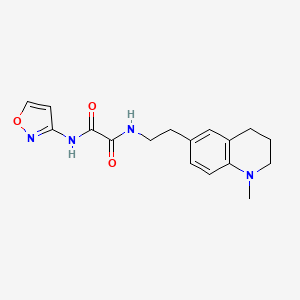

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)

